molecular formula C4H7N5S B1625455 2,5,6-Triaminopyrimidine-4(3H)-thione CAS No. 54-19-3

2,5,6-Triaminopyrimidine-4(3H)-thione

Cat. No. B1625455
CAS RN: 54-19-3
M. Wt: 157.2 g/mol
InChI Key: BKWNMYAKKPLPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Triaminopyrimidine-4(3H)-thione , also known as 6-Hydroxy-2,4,5-triaminopyrimidine , is a chemical compound with the molecular formula C₄H₇N₅O and a molar mass of 141.13 g/mol . It belongs to the class of aminopyrimidines and contains an additional hydroxy substituent at position 4 . This compound has various synonyms, including 2,5,6-triaminopyrimidin-4-ol , 2,5,6-Triaminopyrimidin-4 (1H)-one , and Folic Acid Impurity 2 .


Synthesis Analysis

The synthesis of 2,5,6-Triaminopyrimidine-4(3H)-thione involves several steps. Key precursors include guanidine hydrochloride , cyanacetic acid ethyl ester , and 2,4-diamino-5-nitrosopyrimidine . These reactants undergo cyclization and subsequent hydrolysis to yield the desired compound.


Molecular Structure Analysis

The molecular structure of 2,5,6-Triaminopyrimidine-4(3H)-thione consists of a pyrimidine ring with three amino groups (at positions 2, 4, and 5) and a hydroxy group at position 6. The thione functionality is located at position 4 . The compound’s 3D arrangement influences its biological properties.


Physical And Chemical Properties Analysis

  • Melting Point : Decomposes at approximately 242°C .
  • Boiling Point : Predicted to be around 277.0°C .
  • Density : Predicted density is 2.16 g/cm³ .
  • Acidity (pKa) : Estimated pKa value is 10.48 .

Safety And Hazards

  • Hazard Information : Not classified as hazardous by EPA standards .
  • Customs Code : 29335990 .

properties

IUPAC Name

2,5,6-triamino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5S/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWNMYAKKPLPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=S)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495324
Record name 2,5,6-Triaminopyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Triaminopyrimidine-4(3H)-thione

CAS RN

54-19-3
Record name 2,5,6-Triaminopyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-Triaminopyrimidine-4(3H)-thione
Reactant of Route 2
2,5,6-Triaminopyrimidine-4(3H)-thione
Reactant of Route 3
Reactant of Route 3
2,5,6-Triaminopyrimidine-4(3H)-thione
Reactant of Route 4
2,5,6-Triaminopyrimidine-4(3H)-thione
Reactant of Route 5
2,5,6-Triaminopyrimidine-4(3H)-thione
Reactant of Route 6
2,5,6-Triaminopyrimidine-4(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.